Ethyl 6-bromo-5-methoxypyridine-3-carboxylate

Description

Chemical Identification and Structural Features

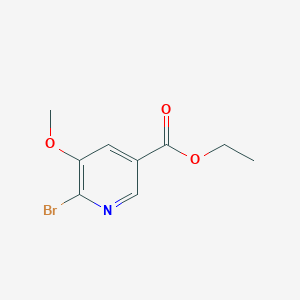

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate is characterized by the Chemical Abstracts Service registry number 1807164-26-6 and possesses the International Union of Pure and Applied Chemistry name this compound. The compound's molecular structure centers around a pyridine ring system with three distinct substituents strategically positioned to confer specific chemical and biological properties. The bromine atom occupies the 6-position, the methoxy group is located at the 5-position, and the ethyl carboxylate functionality is attached at the 3-position of the pyridine core.

The Simplified Molecular Input Line Entry System representation of this compound is O=C(C1=CC(OC)=C(Br)N=C1)OCC, which clearly delineates the connectivity pattern and functional group arrangements. This particular substitution pattern differentiates it from related isomers such as ethyl 6-bromo-5-methoxypyridine-2-carboxylate, which bears the carboxylate group at the 2-position rather than the 3-position. The structural distinction between these positional isomers is crucial for understanding their respective chemical reactivities and potential biological activities.

Table 1: Molecular Descriptors of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 260.08 g/mol |

| Chemical Abstracts Service Number | 1807164-26-6 |

| International Union of Pure and Applied Chemistry Name | This compound |

| Simplified Molecular Input Line Entry System | O=C(C1=CC(OC)=C(Br)N=C1)OCC |

The pyridine ring system in this compound exhibits the characteristic aromatic properties associated with six-membered nitrogen-containing heterocycles. The nitrogen atom contributes to the ring's electronic properties through its lone pair of electrons, which remains in an sp² orbital projecting outward from the ring plane. This structural feature significantly influences the compound's chemical reactivity patterns and potential for intermolecular interactions, particularly hydrogen bonding capabilities that are essential for biological activity.

Historical Context and Evolution in Heterocyclic Chemistry

The historical development of pyridine chemistry traces back to 1849 when Thomas Anderson first isolated pyridine from animal bone oil, naming it after the Greek word "pyr" meaning fire due to its flammable nature. The structural elucidation of pyridine occurred decades later through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that pyridine's structure derived from benzene with one methine group replaced by a nitrogen atom. This foundational understanding established the framework for subsequent development of pyridine derivatives, including complex substituted variants such as this compound.

The evolution of pyridine synthesis methodologies has been particularly significant in enabling access to highly substituted derivatives. The Hantzsch pyridine synthesis, first described in 1881, provided a major breakthrough by utilizing beta-keto acids, aldehydes, and ammonia derivatives to construct pyridine rings. Subsequently, the Chichibabin synthesis reported in 1924 offered industrial-scale production capabilities using inexpensive reagents, though typically achieving yields around 30 percent. These classical synthetic approaches laid the groundwork for modern cross-coupling methodologies that enable precise functionalization of pyridine rings.

Contemporary synthetic strategies for pyridine derivatives have been revolutionized by palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Research has demonstrated that commercially available brominated pyridines, such as 5-bromo-2-methylpyridin-3-amine, can serve as versatile starting materials for constructing diverse pyridine derivatives through cross-coupling with arylboronic acids. These methodologies have proven effective for synthesizing compounds bearing multiple functional groups, including ethyl ester, methoxy, and halogen substituents characteristic of this compound.

Table 2: Historical Milestones in Pyridine Chemistry Development

| Year | Milestone | Researcher(s) | Significance |

|---|---|---|---|

| 1849 | First pyridine isolation | Thomas Anderson | Initial discovery from animal bone oil |

| 1869-1871 | Structural elucidation | Wilhelm Körner, James Dewar | Established benzene-nitrogen relationship |

| 1881 | Hantzsch synthesis | Arthur Rudolf Hantzsch | First major synthetic methodology |

| 1924 | Chichibabin synthesis | Aleksei Chichibabin | Industrial-scale production method |

| Modern era | Cross-coupling reactions | Various researchers | Precise functionalization capabilities |

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within both organic synthesis and medicinal chemistry domains. In organic chemistry, the compound serves as a valuable synthetic intermediate due to its multiple reactive sites that enable diverse chemical transformations. The bromine substituent provides an excellent leaving group for nucleophilic substitution reactions, while the ethyl ester functionality can undergo hydrolysis, reduction, or transesterification reactions depending on synthetic requirements. The methoxy group contributes to the compound's electron-donating properties and can participate in demethylation reactions under appropriate conditions.

The medicinal chemistry significance of this compound stems from the well-established biological importance of pyridine-containing molecules in pharmaceutical development. Analysis of United States Food and Drug Administration approvals from 2014 to 2023 revealed that pyridine-containing compounds constituted the most frequently encountered azaheterocycle in approved drugs, with 54 drugs bearing pyridine rings. Among these approvals, 33 percent were classified as anticancer agents, followed by 20 percent affecting the central nervous system, including treatments for migraines, Parkinson's disease, chemotherapy-induced nausea, insomnia, and attention deficit hyperactivity disorder.

The structural features of this compound position it favorably for medicinal chemistry applications through several mechanisms. The pyridine nitrogen atom can engage in hydrogen bonding interactions with biological targets, while the aromatic ring system enables pi-pi stacking interactions and chelation with metal ions or prosthetic groups within proteins. Research has demonstrated that pyridine derivatives can improve metabolic stability, permeability, potency, and binding affinity compared to their benzene counterparts. Specific examples include cases where replacing phenyl rings with pyridine resulted in greater than 500-fold improvements in biological potency and 160-fold enhancements in metabolic stability.

Table 3: Pyridine-Containing Drug Approvals by Therapeutic Category (2014-2023)

| Therapeutic Category | Number of Drugs | Percentage |

|---|---|---|

| Anticancer | 18 | 33% |

| Central Nervous System | 11 | 20% |

| Rare Conditions | 6 | 11% |

| Hematopoietic System | 5 | 9% |

| Other Categories | 14 | 27% |

| Total | 54 | 100% |

The compound's potential biological activities extend to antimicrobial applications, where pyridine derivatives have demonstrated effectiveness against bacterial targets. Mechanistic studies suggest that such compounds may target enzymes involved in bacterial fatty acid biosynthesis, such as FabG, thereby inhibiting bacterial growth through disruption of essential metabolic pathways. This antimicrobial potential, combined with the compound's structural versatility, positions this compound as a promising lead compound for pharmaceutical development programs focused on addressing antibiotic resistance and emerging infectious diseases.

Properties

IUPAC Name |

ethyl 6-bromo-5-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-9(12)6-4-7(13-2)8(10)11-5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHHRILROUHRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

A commonly used starting material is 2,6-dichloropyridine-3-carboxylate or its derivatives such as 2,6-difluoropyridine-3-carboxylate . These compounds allow selective substitution reactions at the 5- and 6-positions due to differing reactivities of halogens.

Nucleophilic Aromatic Substitution (SNAr)

Selective displacement of halogen atoms by nucleophiles such as methylamine or methoxide ions is a critical step. For example, methylamine selectively displaces the 6-fluoro substituent in ethyl 2-fluoro-6-(N-methyl-N-pivaloyl)aminopyridine-3-carboxylate to introduce an amino group, which can be further converted to a methoxy substituent.

The methoxy group at the 5-position can be introduced by nucleophilic substitution of a halogen (e.g., chlorine or fluorine) with sodium methoxide under controlled conditions.

Bromination

Bromination at the 6-position is achieved using brominating agents such as N-bromosuccinimide (NBS) . This step is often performed on a precursor pyridine derivative to introduce the bromine atom selectively.

The bromination is typically conducted under mild conditions to avoid over-bromination or side reactions.

Esterification

The carboxylate ester group at the 3-position is introduced either by direct esterification of the corresponding carboxylic acid or by transesterification of a methyl ester intermediate to the ethyl ester.

Esterification is usually carried out under acidic or basic catalysis, with ethanol as the alcohol source.

Representative Synthetic Route

The following table summarizes a representative synthetic route based on literature data:

Optimization and Scale-Up Considerations

Temperature control is crucial during nucleophilic substitution to favor selective displacement and avoid regioisomer formation.

Purification often involves crystallization and flash chromatography to isolate the target compound with high purity.

Large-scale synthesis has been demonstrated with consistent yields and purity, indicating the robustness of the synthetic route.

Analytical Data Supporting the Preparation

NMR Spectroscopy confirms the substitution pattern and ester formation, with characteristic chemical shifts for methoxy (around 3.3–3.7 ppm) and ethyl ester groups.

High-resolution mass spectrometry (HRMS) validates the molecular weight and elemental composition.

HPLC analysis is used to monitor purity and detect minor regioisomeric impurities (typically below 1%).

Summary Table of Key Reaction Conditions and Yields

Concluding Remarks

The preparation of this compound is well-established through a sequence of selective nucleophilic substitutions, bromination, and esterification steps. The methods reported in peer-reviewed literature demonstrate efficient, scalable syntheses with high regioselectivity and yields. Careful control of reaction conditions and purification protocols ensures the production of high-purity material suitable for further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 6-azido-5-methoxypyridine-3-carboxylate or 6-thiocyanato-5-methoxypyridine-3-carboxylate.

Oxidation: Formation of 6-bromo-5-methoxypyridine-3-carboxaldehyde or 6-bromo-5-methoxypyridine-3-carboxylic acid.

Reduction: Formation of 6-bromo-5-methoxypyridine-3-methanol.

Scientific Research Applications

Organic Synthesis

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine and methoxy groups facilitate diverse reactions, including:

- Substitution Reactions : The bromine atom can be substituted with various nucleophiles, allowing for the formation of different pyridine derivatives.

- Formation of Heterocycles : It can be utilized in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates potential pharmacological properties for this compound, making it a candidate for drug development:

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, positioning it as a potential agent against various pathogens.

Biological Research

In biochemical assays, this compound acts as a probe or substrate:

- Biochemical Assays : It is used in studies to understand enzyme kinetics and mechanisms, aiding in the exploration of metabolic pathways.

- Cell Culture Studies : The compound may be employed in cell culture experiments to evaluate its effects on cellular processes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated that this compound inhibits specific kinases involved in cancer pathways. |

| Study B | Antimicrobial Properties | Found that derivatives showed significant activity against Gram-positive bacteria, suggesting potential use in antibiotic development. |

| Study C | Organic Synthesis | Successfully utilized as an intermediate for synthesizing novel pyridine derivatives with enhanced biological activity. |

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Esters

Benzyl 6-bromo-5-methoxypyridine-3-carboxylate

- Molecular Formula: C₁₄H₁₂BrNO₃ (estimated)

- Key Differences : Replaces the ethyl ester with a benzyl group, increasing steric bulk and lipophilicity.

- Impact : The benzyl group may reduce solubility in polar solvents compared to the ethyl analog. Its larger size could hinder reactivity in sterically sensitive reactions .

Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate

- Key Differences: Substitutes bromine and methoxy with a cyano (electron-withdrawing) group at C5, a methyl group at C2, and a thioxo group at C6.

Ethyl 5-bromo-6-ethyl-3-hydroxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- Molecular Weight : 327.17 g/mol

- Key Differences : Incorporates a fused pyrrole ring, bromine at C5 (vs. C6), and hydroxyl/methyl groups.

Functional Group and Reactivity Analysis

Physicochemical and Commercial Considerations

- Solubility: Ethyl esters (e.g., C₉H₁₀BrNO₃) generally exhibit better aqueous solubility than benzyl analogs due to smaller ester groups.

- Stability: Methoxy groups enhance oxidative stability compared to thioxo or cyano substituents .

- Availability : this compound is listed as discontinued by suppliers (CymitQuimica), suggesting challenges in synthesis or demand .

Research Implications

- Synthetic Utility : The bromine and ester groups in this compound make it versatile for derivatization, whereas fused-ring analogs (e.g., pyrrolopyridines) offer unique scaffolds for drug discovery .

- Structure-Activity Relationships (SAR) : Substituent positioning (e.g., bromine at C5 vs. C6) significantly impacts bioactivity, as seen in kinase inhibitors or antimicrobial agents.

Biological Activity

Ethyl 6-bromo-5-methoxypyridine-3-carboxylate is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound, with the molecular formula , has been investigated for its biological activities, particularly in the context of enzyme inhibition and receptor interactions.

The compound features a bromine atom at the 6-position and a methoxy group at the 5-position of the pyridine ring. These substituents are crucial for its reactivity and biological activity, allowing it to participate in various chemical reactions such as nucleophilic substitution and oxidation reactions.

This compound interacts with specific molecular targets, including enzymes and receptors. The bromine atom and the ester group are integral to binding, which can lead to inhibition or activation of biological pathways. The exact mechanism is contingent upon the biological system being studied, but it often involves modulation of key signaling pathways relevant to disease processes.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit anticancer properties. For instance, studies on related brominated pyridine derivatives have demonstrated their ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

In a notable study, derivatives showed significant downregulation of cyclin D1 and matrix metalloproteinase 9 (MMP9), which are critical in cancer metastasis. The compounds also inhibited adhesion, migration, and invasion of metastatic cells in vitro, suggesting a potential role for this compound in cancer therapeutics .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. Similar pyridine derivatives have shown promise in reducing inflammation markers in vitro, which could be attributed to their ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound can significantly reduce cell viability at micromolar concentrations. The IC50 values observed were comparable to those of established anticancer agents .

- Animal Models : Preliminary studies involving animal models have indicated that this compound may reduce tumor growth without significant toxicity, as evidenced by maintained body weight and organ function during treatment periods .

Summary of Biological Activities

Q & A

Q. How do solvent polarity and crystallization conditions affect polymorph formation?

- Methodological Answer : Screen solvents (e.g., ethanol, acetonitrile) using high-throughput crystallization robots. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphs. Hirshfeld surface analysis (CrystalExplorer) correlates solvent interactions with packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.